3-Ethylbenzothiazolium Bromide

Description

BenchChem offers high-quality 3-Ethylbenzothiazolium Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethylbenzothiazolium Bromide including the price, delivery time, and more detailed information at info@benchchem.com.

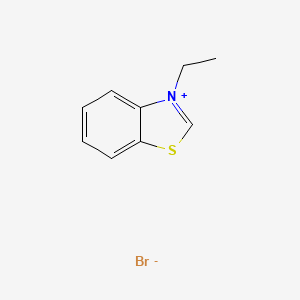

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethyl-1,3-benzothiazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NS.BrH/c1-2-10-7-11-9-6-4-3-5-8(9)10;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWYYTURPBHPFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CSC2=CC=CC=C21.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954195 | |

| Record name | 3-Ethyl-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32446-47-2 | |

| Record name | Benzothiazolium, 3-ethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylbenzothiazolium Bromide (CAS 32446-47-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethylbenzothiazolium Bromide, a versatile heterocyclic organic compound with significant applications in various scientific fields. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and explores its role in relevant biological signaling pathways.

Core Chemical and Physical Properties

3-Ethylbenzothiazolium Bromide is a quaternary ammonium salt characterized by a benzothiazole core structure. This imparts unique chemical reactivity and utility in various chemical and biological applications.

| Property | Value | Source(s) |

| CAS Number | 32446-47-2 | [1][2][3] |

| Molecular Formula | C₉H₁₀BrNS | [2][4][5] |

| Molecular Weight | 244.15 g/mol | [2][4][5] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 205-207 °C | [1] |

| Purity | ≥98% | [1][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3-Ethylbenzothiazolium Bromide.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. A publicly available ¹H NMR spectrum for 3-Ethylbenzothiazolium Bromide can be found on ChemicalBook.[7] |

| ¹³C NMR | Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments. While a specific spectrum for this compound is not readily available in public databases, related structures have been characterized. |

| Infrared (IR) Spectroscopy | IR spectroscopy helps identify the functional groups present in the molecule. While a specific IR spectrum for 3-Ethylbenzothiazolium Bromide is not provided in the search results, related compounds show characteristic peaks for aromatic C-H, C=N, and C-S bonds. |

| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry would confirm the elemental composition. |

Experimental Protocols

Synthesis of 3-Ethylbenzothiazolium Bromide

A general and widely used method for the synthesis of N-alkylbenzothiazolium halides involves the direct quaternization of a benzothiazole derivative with an alkyl halide. While a specific detailed protocol for 3-Ethylbenzothiazolium Bromide was not found in the immediate search results, a standard procedure can be extrapolated from the synthesis of similar compounds.

General Procedure:

-

Reactants: Benzothiazole and ethyl bromide are the primary reactants.

-

Solvent: A suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is typically used.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like diethyl ether.

-

Purification: The resulting solid is collected by filtration, washed with the non-polar solvent to remove any unreacted starting materials, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Application as a Fluorescent Probe

Benzothiazolium salts are known to exhibit fluorescence and are used as probes in biological systems. The following is a general protocol for utilizing a benzothiazole-based fluorescent probe for cellular imaging.

Protocol for Cellular Imaging:

-

Cell Culture: Plate cells (e.g., HeLa or HEK293T) in a suitable culture dish (e.g., a glass-bottom dish for microscopy) and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Probe Preparation: Prepare a stock solution of 3-Ethylbenzothiazolium Bromide in a biocompatible solvent like dimethyl sulfoxide (DMSO).

-

Cell Staining: Dilute the stock solution to the desired working concentration in a serum-free cell culture medium. Remove the old medium from the cells and add the probe-containing medium.

-

Incubation: Incubate the cells with the fluorescent probe for a specific period (e.g., 15-30 minutes) at 37°C.

-

Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove the excess probe.

-

Imaging: Image the stained cells using a fluorescence microscope with appropriate excitation and emission filters.

Enzyme Inhibition Assay

Benzothiazole derivatives have been investigated for their potential as enzyme inhibitors. A general protocol for an enzyme inhibition assay is provided below.

General Enzyme Inhibition Assay Protocol:

-

Reagents and Buffers: Prepare a suitable buffer solution for the specific enzyme being assayed. Prepare stock solutions of the enzyme, the substrate, and the inhibitor (3-Ethylbenzothiazolium Bromide) in the appropriate buffer or solvent.

-

Assay Setup: In a microplate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor. A control well without the inhibitor should be included.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Measurement: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathway Involvement

Benzothiazole derivatives have been shown to modulate the activity of key signaling pathways implicated in diseases such as cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Aberrant STAT3 signaling is a hallmark of many cancers. Certain benzothiazole derivatives have been identified as inhibitors of the STAT3 signaling pathway.

Caption: Inhibition of the STAT3 signaling pathway by a benzothiazole derivative.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical pathway that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is also frequently observed in cancer. Some benzothiazole-containing compounds have demonstrated the ability to inhibit this pathway.

Caption: Inhibition of the PI3K/AKT signaling pathway by a benzothiazole derivative.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of 3-Ethylbenzothiazolium Bromide.

Caption: General experimental workflow for 3-Ethylbenzothiazolium Bromide.

References

- 1. 32446-47-2 3-Ethylbenzothiazolium Bromide AKSci X3468 [aksci.com]

- 2. scbt.com [scbt.com]

- 3. 3-ETHYLBENZOTHIAZOLIUM BROMIDE | 32446-47-2 [chemicalbook.com]

- 4. 32446-47-2[3-ethyl-1,3-benzothiazol-3-ium,bromide]- Acmec Biochemical [acmec.com.cn]

- 5. Ethyl benzothiazolium bromide | C9H10BrNS | CID 68772949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Ethylbenzothiazolium Bromide | 32446-47-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 3-ETHYLBENZOTHIAZOLIUM BROMIDE(32446-47-2) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 3-Ethylbenzothiazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis applications, and experimental protocols related to 3-Ethylbenzothiazolium Bromide, a versatile compound with significant applications in various scientific fields.

Core Molecular Information

3-Ethylbenzothiazolium Bromide is a quaternary ammonium salt that serves as a key intermediate in the synthesis of various organic compounds, particularly cyanine dyes which are extensively used as fluorescent labels in biological research.

Molecular Formula: C₉H₁₀BrNS[1][2][3][4]

Molecular Weight: 244.15 g/mol [1][2][3][5]

Quantitative Data Summary

The physical and chemical properties of 3-Ethylbenzothiazolium Bromide are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | 3-ethyl-1,3-benzothiazol-3-ium bromide | [4] |

| CAS Number | 32446-47-2 | [1][2][3][4] |

| Appearance | White to almost white crystalline powder | [1][4][6] |

| Melting Point | 205 - 207 °C | [1][6] |

| Purity | ≥ 98% (HPLC) | [1] |

| SMILES | [Br-].CC[N+]1=CSC2=CC=CC=C12 | [4] |

Experimental Protocol: Synthesis of a Symmetrical Trimethine Cyanine Dye

This protocol details the synthesis of a symmetrical trimethine cyanine dye using 3-Ethylbenzothiazolium Bromide as the starting material. This type of dye is widely used in fluorescence microscopy and other biological imaging techniques.

Objective: To synthesize a symmetrical trimethine cyanine dye via the condensation of 3-Ethylbenzothiazolium Bromide with triethyl orthoformate.

Materials:

-

3-Ethylbenzothiazolium Bromide

-

Triethyl orthoformate

-

Anhydrous pyridine

-

Diethyl ether

-

Methanol or acetonitrile for recrystallization

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Apparatus for filtration under reduced pressure (Büchner funnel and flask)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 3-Ethylbenzothiazolium Bromide in 4 mL of anhydrous pyridine.

-

Addition of Reagent: To this solution, add 2.1 mmol of triethyl orthoformate.

-

Reflux: Heat the reaction mixture to reflux and maintain for 5 to 48 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Precipitation: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether to the cooled solution to precipitate the crude cyanine dye. For complete precipitation, the mixture can be refrigerated.

-

Filtration: Collect the crystalline product by filtration under reduced pressure.

-

Washing: Wash the collected solid with diethyl ether to remove residual pyridine and unreacted starting materials.

-

Purification: Recrystallize the crude product from dry acetonitrile or methanol to obtain the purified symmetrical trimethine cyanine dye.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the symmetrical trimethine cyanine dye described in the protocol above.

Caption: Workflow for the synthesis of a symmetrical trimethine cyanine dye.

References

- 1. An Insight into Symmetrical Cyanine Dyes as Promising Selective Antiproliferative Agents in Caco-2 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. Symmetrical and asymmetrical cyanine dyes. Synthesis, spectral properties, and BSA association study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Photophysical Characterization of 3-Ethylbenzothiazolium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzothiazole derivatives are known to exhibit interesting photophysical properties, making them valuable components in the design of fluorescent probes and photosensitizers. The quaternization of the benzothiazole nitrogen, as in 3-Ethylbenzothiazolium Bromide, can significantly influence its electronic structure and, consequently, its interaction with light. A thorough understanding of its photophysical properties is crucial for harnessing its potential in various applications. This guide presents a standardized workflow and detailed experimental methodologies for the comprehensive photophysical characterization of 3-Ethylbenzothiazolium Bromide.

Core Photophysical Parameters

The primary photophysical properties to be determined are summarized in the table below. This table serves as a template for data acquisition and presentation.

Table 1: Summary of Photophysical Properties of 3-Ethylbenzothiazolium Bromide

| Parameter | Symbol | Value | Unit | Conditions (Solvent, Temp.) |

| Absorption | ||||

| Absorption Maximum | λabs | nm | ||

| Molar Absorptivity | ε | M-1cm-1 | ||

| Emission | ||||

| Emission Maximum | λem | nm | ||

| Stokes Shift | Δλ | nm | ||

| Efficiency & Dynamics | ||||

| Fluorescence Quantum Yield | ΦF | |||

| Fluorescence Lifetime | τF | ns |

Experimental Protocols

Detailed methodologies for the determination of the parameters listed in Table 1 are provided below.

UV-Visible Absorption Spectroscopy

This experiment determines the wavelengths of light absorbed by the compound and its molar absorptivity.

Methodology:

-

Solution Preparation: Prepare a stock solution of 3-Ethylbenzothiazolium Bromide of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or water). From the stock solution, prepare a series of dilutions of varying concentrations.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.[1]

-

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution, then fill the cuvette. Place it in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[1][2]

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).[3]

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε). This should be done for several concentrations to ensure linearity.[2][3]

-

Fluorescence Spectroscopy

This experiment determines the emission properties of the compound.

Methodology:

-

Solution Preparation: Use the same solutions prepared for the UV-Vis absorption measurements. The absorbance of the solutions at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum expected emission (can be estimated from similar compounds or a preliminary scan) and scan the excitation monochromator over a range of wavelengths. The resulting spectrum should resemble the absorption spectrum.[4][5]

-

Emission Spectrum: Set the excitation monochromator to the λmax determined from the absorption spectrum. Scan the emission monochromator to record the fluorescence emission spectrum.[4][5]

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

Calculate the Stokes shift (Δλ = λem - λabs).

-

Fluorescence Quantum Yield (ΦF) Determination

The relative method, comparing the sample to a known standard, is commonly used.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to 3-Ethylbenzothiazolium Bromide. For example, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or rhodamine 6G in ethanol (ΦF = 0.95) are common standards.

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[6]

-

Measurements:

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std) where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[7] If the same solvent is used for both the sample and the standard, the refractive index term cancels out.[8]

-

Fluorescence Lifetime (τF) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[9][10][11]

Methodology:

-

Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.[12]

-

Sample Preparation: Prepare a dilute solution of 3-Ethylbenzothiazolium Bromide in the desired solvent.

-

Measurement:

-

The sample is excited by the pulsed light source.

-

The detector registers the arrival time of the emitted single photons relative to the excitation pulse.[9]

-

This process is repeated many times, and a histogram of the number of photons versus their arrival time is built up, representing the fluorescence decay curve.[10][12]

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to an exponential decay function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τF).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments for the photophysical characterization of 3-Ethylbenzothiazolium Bromide.

Caption: Experimental workflow for the photophysical characterization of 3-Ethylbenzothiazolium Bromide.

Conclusion

This technical guide provides a comprehensive set of protocols for the determination of the key photophysical properties of 3-Ethylbenzothiazolium Bromide. By following these standardized methodologies, researchers can obtain reliable and reproducible data, which is essential for evaluating the potential of this compound in various photophysical and photochemical applications. The systematic characterization outlined herein will contribute to a deeper understanding of the structure-property relationships in benzothiazolium-based compounds and facilitate the rational design of novel functional molecules.

References

- 1. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 3. science.valenciacollege.edu [science.valenciacollege.edu]

- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 5. horiba.com [horiba.com]

- 6. Making sure you're not a bot! [opus4.kobv.de]

- 7. agilent.com [agilent.com]

- 8. edinst.com [edinst.com]

- 9. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Lifetime measurements : TCSPC - AUREA Technology [aureatechnology.com]

- 12. becker-hickl.com [becker-hickl.com]

An In-depth Technical Guide to the Core Mechanism of Action of 3-Ethylbenzothiazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylbenzothiazolium bromide is a quaternary ammonium salt derivative of benzothiazole. While specific comprehensive studies on its mechanism of action are not extensively documented in publicly available literature, the broader class of benzothiazole derivatives has been the subject of significant research, revealing a range of biological activities. This guide synthesizes the probable mechanisms of action of 3-Ethylbenzothiazolium bromide based on the established activities of structurally related benzothiazole compounds. The primary putative mechanisms include anticancer, antimicrobial, and antioxidant activities. This document provides a detailed exploration of these potential mechanisms, supported by relevant experimental protocols and conceptual signaling pathways to guide future research and drug development efforts.

Introduction to 3-Ethylbenzothiazolium Bromide

3-Ethylbenzothiazolium bromide belongs to the benzothiazole family, a group of heterocyclic compounds known for their diverse pharmacological properties.[1] As a biochemical, it is utilized in various research applications, including proteomics.[1] The core benzothiazole structure is a versatile scaffold in medicinal chemistry, with derivatives being investigated for a wide array of therapeutic applications.[2]

Table 1: Physicochemical Properties of 3-Ethylbenzothiazolium Bromide

| Property | Value |

| CAS Number | 32446-47-2 |

| Molecular Formula | C₉H₁₀BrNS |

| Molecular Weight | 244.15 g/mol |

| Appearance | White to off-white crystalline powder |

Putative Anticancer Mechanism of Action

Benzothiazole derivatives have demonstrated significant potential as anticancer agents. The proposed mechanism of action for compounds in this class often involves the induction of apoptosis (programmed cell death) through various cellular pathways.

Induction of Apoptosis

The anticancer activity of many benzothiazole derivatives is linked to their ability to trigger apoptosis in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway. Key events in this proposed pathway include:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The compound may permeabilize the mitochondrial membrane, leading to the loss of membrane potential. This is a critical early event in the apoptotic cascade.

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can induce oxidative stress, which further damages cellular components and promotes apoptosis.

-

Release of Cytochrome c: Disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases (caspases), such as caspase-9 and caspase-3, which are the executioners of apoptosis.

-

DNA Fragmentation: Activated caspases lead to the cleavage of cellular proteins and the fragmentation of DNA, hallmark features of apoptosis.

Caption: Proposed Intrinsic Apoptosis Pathway.

Cell Cycle Arrest

In addition to apoptosis, some benzothiazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating. This often occurs at the G2/M phase of the cell cycle.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

3-Ethylbenzothiazolium Bromide

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 3-Ethylbenzothiazolium Bromide in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Putative Antimicrobial Mechanism of Action

Benzothiazole derivatives have been reported to exhibit activity against a range of microbial pathogens. The proposed mechanisms of antimicrobial action are generally broad and can involve one or more of the following targets.

Disruption of Cell Wall Synthesis

The bacterial cell wall is a crucial structure for maintaining cell integrity. Compounds that interfere with the synthesis of peptidoglycan, a key component of the cell wall, can lead to cell lysis and death.

Compromising Plasma Membrane Integrity

The plasma membrane controls the passage of substances into and out of the cell. Benzothiazole derivatives may act as membrane-disrupting agents, leading to the leakage of essential intracellular components and dissipation of the proton motive force.

Inhibition of Nucleic Acid Synthesis

Interference with the replication and transcription of DNA and RNA is another potential antimicrobial mechanism. This can occur through the inhibition of enzymes like DNA gyrase and topoisomerases or by direct interaction with nucleic acids.

Caption: Potential Antimicrobial Targets.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

3-Ethylbenzothiazolium Bromide

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a stock solution of 3-Ethylbenzothiazolium Bromide.

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Putative Antioxidant Mechanism of Action

Many heterocyclic compounds, including benzothiazoles, possess antioxidant properties, which enable them to neutralize harmful free radicals.

Radical Scavenging Mechanisms

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The two primary mechanisms are:

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical.

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical.

Caption: Antioxidant Radical Scavenging.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

-

3-Ethylbenzothiazolium Bromide

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Ethanol or phosphate-buffered saline (PBS)

-

Trolox (a vitamin E analog, used as a standard)

-

Spectrophotometer

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of 3-Ethylbenzothiazolium Bromide and the Trolox standard.

-

Add a small volume (e.g., 10 µL) of the sample or standard to a larger volume (e.g., 1 mL) of the diluted ABTS radical solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition of the ABTS radical and express the antioxidant capacity as Trolox equivalents.

Conclusion and Future Directions

While the precise molecular targets and signaling pathways of 3-Ethylbenzothiazolium bromide remain to be fully elucidated, the existing body of research on the benzothiazole scaffold provides a strong foundation for hypothesizing its mechanism of action. It is likely that this compound exhibits a multi-faceted biological profile, encompassing anticancer, antimicrobial, and antioxidant activities. Future research should focus on detailed mechanistic studies to identify specific protein targets and signaling cascades modulated by 3-Ethylbenzothiazolium bromide. Such investigations will be crucial for realizing its full therapeutic potential in drug development. The experimental protocols provided herein offer a starting point for researchers to systematically evaluate these potential biological activities.

References

solubility and stability of 3-Ethylbenzothiazolium Bromide in organic solvents

An In-Depth Technical Guide to the Solubility and Stability of 3-Ethylbenzothiazolium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the solubility and stability of 3-Ethylbenzothiazolium Bromide. The quantitative data presented herein is illustrative and intended to serve as a guideline for experimental design. Researchers should determine these properties experimentally for their specific applications.

Introduction

3-Ethylbenzothiazolium Bromide is a quaternary ammonium salt belonging to the thiazole family of heterocyclic compounds. Its unique chemical structure imparts a range of properties that make it a valuable reagent and building block in various chemical and pharmaceutical applications. A thorough understanding of its solubility and stability in common organic solvents is paramount for its effective use in synthesis, formulation, and analytical development. This guide provides a comprehensive overview of these critical parameters, along with detailed experimental protocols for their determination.

Physicochemical Properties

-

IUPAC Name: 3-ethyl-1,3-benzothiazol-3-ium bromide

-

CAS Number: 32446-47-2

-

Molecular Formula: C₉H₁₀BrNS

-

Molecular Weight: 244.15 g/mol

-

Appearance: White to off-white crystalline powder

-

Melting Point: 205-207 °C

Solubility in Organic Solvents

The solubility of 3-Ethylbenzothiazolium Bromide is largely dictated by the polarity of the solvent. As a salt, it exhibits a preference for polar solvents capable of solvating the cationic benzothiazolium ring and the bromide anion.

Quantitative Solubility Data (Illustrative)

The following table summarizes the approximate solubility of 3-Ethylbenzothiazolium Bromide in a range of common organic solvents at ambient temperature (25 °C). This data is illustrative and should be confirmed experimentally.

| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Qualitative Description |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | > 20 | > 0.82 | Very Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | > 15 | > 0.61 | Very Soluble |

| Methanol | Polar Protic | 32.7 | ~10 | ~0.41 | Soluble |

| Ethanol | Polar Protic | 24.6 | ~5 | ~0.20 | Moderately Soluble |

| Acetonitrile | Polar Aprotic | 37.5 | ~2 | ~0.08 | Sparingly Soluble |

| Acetone | Polar Aprotic | 20.7 | < 0.5 | < 0.02 | Slightly Soluble |

| Dichloromethane (DCM) | Nonpolar | 9.1 | < 0.1 | < 0.004 | Insoluble |

| Chloroform | Nonpolar | 4.8 | < 0.1 | < 0.004 | Insoluble |

| Toluene | Nonpolar | 2.4 | < 0.05 | < 0.002 | Insoluble |

| Hexane | Nonpolar | 1.9 | < 0.01 | < 0.0004 | Insoluble |

Stability in Organic Solvents

The stability of 3-Ethylbenzothiazolium Bromide in solution can be influenced by several factors, including the nature of the solvent, temperature, light exposure, and the presence of nucleophiles or bases.

Thermal Stability (Illustrative)

The thermal stability was assessed by monitoring the degradation of a 1 mg/mL solution over 24 hours at elevated temperatures.

| Solvent | Temperature (°C) | % Degradation (24h) | Major Degradation Products |

| DMSO | 80 | < 5% | N-ethyl-2-mercaptoaniline, bromoethane |

| DMF | 80 | < 5% | N-ethyl-2-mercaptoaniline, bromoethane |

| Methanol | 60 | ~10% | 2-(methoxy)ethylbenzothiazole |

| Ethanol | 60 | ~8% | 2-(ethoxy)ethylbenzothiazole |

| Acetonitrile | 80 | < 2% | Minimal degradation observed |

Note: Thiazolium salts can be susceptible to nucleophilic attack at the C2 position of the thiazole ring, particularly in protic solvents at elevated temperatures, leading to ring-opening or substitution reactions.

Photostability (Illustrative)

Photostability was evaluated by exposing a 1 mg/mL solution to a broad-spectrum light source (simulating ICH Q1B conditions) for 24 hours.

| Solvent | % Degradation (24h) | Observations |

| DMSO | < 2% | No significant change |

| DMF | < 2% | No significant change |

| Methanol | ~15% | Yellowing of the solution |

| Ethanol | ~12% | Slight yellowing of the solution |

| Acetonitrile | < 5% | Minimal change |

Note: The benzothiazole ring system can absorb UV radiation, potentially leading to photochemical degradation, especially in photoreactive solvents like alcohols.

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of 3-Ethylbenzothiazolium Bromide.

Workflow for Solubility and Stability Assessment

An In-Depth Technical Guide to 3-Ethylbenzothiazolium Bromide: Safety, Handling, and Biological Insights

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical compounds they work with is paramount. This guide provides a detailed overview of 3-Ethylbenzothiazolium Bromide, covering its safety data, handling precautions, and known biological activities to ensure its safe and effective use in a laboratory setting.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-Ethylbenzothiazolium Bromide is presented in Table 1. This data is essential for the proper storage and handling of the compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrNS | [1][2] |

| Molecular Weight | 244.15 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 205 - 207 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| CAS Number | 32446-47-2 | [1][2] |

Section 2: Safety and Hazard Information

| Hazard Category | Hazard Statement |

| Acute Toxicity | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction. |

| Carcinogenicity | Suspected of causing cancer. |

Note: Hazard statements are based on GHS classifications for similar benzothiazolium compounds and should be considered for 3-Ethylbenzothiazolium Bromide in the absence of specific data.

Section 3: Detailed Handling and Experimental Protocols

Adherence to strict safety protocols is crucial when working with 3-Ethylbenzothiazolium Bromide. The following sections outline detailed procedures for handling, storage, and disposal.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The recommended PPE includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and, if a significant splash risk exists, chemical-resistant aprons or suits.

-

Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is necessary.

Safe Handling Procedures

-

Engineering Controls: All work should be performed in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Weighing: To minimize dust inhalation, if possible, purchase pre-weighed amounts or handle the solid in a glove box or a ventilated enclosure.

-

Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is typically at room temperature, but always refer to the supplier's specific instructions.[1]

Spill and Disposal Procedures

-

Spill Cleanup: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Section 4: Biological Activity and Potential Mechanisms

Benzothiazole derivatives, including 3-Ethylbenzothiazolium Bromide, are known for their broad range of biological activities, making them of interest in drug discovery and development.

Antimicrobial Activity

The cationic charge of the benzothiazolium core is a key feature responsible for the antimicrobial properties of these compounds.[3] It is believed that this positive charge facilitates the disruption of microbial cell membranes, leading to cell death.[3] The lipophilic nature of the alkyl substituents can further enhance this activity by improving cellular uptake.[3]

Other Biological Applications

Benzothiazole-based compounds have been investigated for a variety of therapeutic applications, including:

-

Anticancer agents: Some derivatives have shown efficacy against various cancer cell lines.[4]

-

Neuroprotective agents: Certain benzothiazoles are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Huntington's disease.[3][5]

-

Enzyme Inhibition: These compounds can act as enzyme inhibitors, a property that is valuable in drug design.[1]

-

Fluorescent Probes: Their fluorescent properties make them useful as probes for detecting specific ions and biomolecules in biological systems.[1]

Section 5: Visualized Workflows and Relationships

To aid in the practical application of this information, the following diagrams, created using the DOT language, illustrate key workflows and concepts.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]

An In-depth Technical Guide to 3-Ethylbenzothiazolium Bromide: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethylbenzothiazolium Bromide, a quaternary ammonium salt with significant applications in various scientific fields. The document details its historical context, discovery, and a modern, efficient synthesis protocol. Furthermore, it explores its core applications as a fluorescent probe and in enzyme inhibition assays, providing both qualitative and quantitative data where available. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific disciplines, offering detailed experimental methodologies and a structured presentation of key data.

Introduction

3-Ethylbenzothiazolium Bromide is a heterocyclic organic compound belonging to the class of benzothiazolium salts. Its structure, featuring a positively charged nitrogen atom within the thiazole ring, imparts unique chemical and photophysical properties that have been leveraged in diverse scientific applications. Historically, its development is intertwined with the advent of cyanine dyes, where it served as a crucial precursor. Today, its utility has expanded into the realms of fluorescent imaging and biochemical assays, making it a compound of interest for contemporary research.

Discovery and History

The discovery of 3-Ethylbenzothiazolium Bromide is not attributed to a single event but rather emerged from the broader development of benzothiazolium salts as key intermediates in the synthesis of cyanine dyes. The first cyanine dye was synthesized in 1856, and the subsequent exploration of this class of compounds for photographic sensitizers led to the preparation of a wide array of heterocyclic quaternary salts, including N-alkylbenzothiazolium derivatives.

The core reaction, the quaternization of a benzothiazole nucleus with an alkyl halide, was a fundamental step in creating the diverse palette of cyanine dyes. While the precise first synthesis of 3-Ethylbenzothiazolium Bromide is not prominently documented as a singular discovery, its existence as a fundamental building block in this field from the late 19th to early 20th century is highly probable. Its importance grew with the increasing demand for sensitizing dyes in photography and later, for various applications in medicine and biology.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Ethylbenzothiazolium Bromide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 32446-47-2 | [1] |

| Molecular Formula | C₉H₁₀BrNS | [2][3] |

| Molecular Weight | 244.15 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 205-207 °C | |

| Solubility | Soluble in polar solvents |

Synthesis and Characterization

The synthesis of 3-Ethylbenzothiazolium Bromide is typically achieved through the quaternization of 2-methylbenzothiazole with bromoethane. A modern, efficient, and environmentally friendly solvent-free method is detailed below.

Experimental Protocol: Solvent-Free Synthesis

This protocol is adapted from modern methods for the synthesis of N-alkylbenzothiazolium salts.

Materials:

-

2-Methylbenzothiazole

-

Bromoethane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

Procedure:

-

In a round-bottom flask equipped with a stir bar and a reflux condenser, add 2-methylbenzothiazole (1 equivalent).

-

Slowly add bromoethane (1.1-1.5 equivalents) to the flask.

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product will solidify.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure 3-Ethylbenzothiazolium Bromide.

Diagram of Synthesis Workflow:

Caption: Workflow for the solvent-free synthesis of 3-Ethylbenzothiazolium Bromide.

Characterization Data

The following table summarizes typical characterization data for 3-Ethylbenzothiazolium Bromide.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and aromatic protons of the benzothiazole ring system. |

| ¹³C NMR | Resonances for the ethyl carbons and the carbons of the benzothiazole core. |

| FTIR | Characteristic peaks for C-H, C=N, and C-S stretching vibrations. |

| HRMS | A molecular ion peak corresponding to the calculated exact mass of the cation (C₉H₁₀NS⁺). |

Core Applications

3-Ethylbenzothiazolium Bromide is a versatile compound with applications in several areas of scientific research. Two of its most prominent uses are as a fluorescent probe and in enzyme inhibition studies.

Fluorescent Probe

Benzothiazolium derivatives are known to exhibit fluorescence, and their photophysical properties can be sensitive to the local environment, making them useful as fluorescent probes. They have been employed in applications such as mitochondrial imaging.[4][5][6][7]

General Experimental Protocol for Mitochondrial Imaging:

This protocol provides a general framework for using a benzothiazolium-based probe for staining mitochondria in live cells.

Materials:

-

3-Ethylbenzothiazolium Bromide stock solution (e.g., 1 mM in DMSO)

-

Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Confocal microscope

Procedure:

-

Culture cells to the desired confluency on an imaging dish.

-

Prepare a working solution of 3-Ethylbenzothiazolium Bromide in cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM).

-

Remove the existing cell culture medium from the cells and wash once with PBS.

-

Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for a specified time (e.g., 15-30 minutes).

-

After incubation, remove the probe-containing medium and wash the cells twice with PBS.

-

Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.

-

Image the stained cells using a confocal microscope with appropriate excitation and emission wavelengths for the benzothiazolium fluorophore.

Diagram of Fluorescent Probe Workflow:

Caption: General workflow for mitochondrial imaging using a fluorescent probe.

Quantitative Data:

Enzyme Inhibition

Benzothiazolium derivatives have been investigated for their potential as enzyme inhibitors, particularly against cholinesterases like acetylcholinesterase (AChE), which is a target in Alzheimer's disease research.[13][14][15][16]

General Experimental Protocol for Acetylcholinesterase Inhibition Assay:

This protocol is based on the Ellman's method for measuring AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., pH 8.0)

-

3-Ethylbenzothiazolium Bromide solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

In the wells of a 96-well microplate, add the phosphate buffer, DTNB solution, and the 3-Ethylbenzothiazolium Bromide solution (or buffer for control).

-

Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of 3-Ethylbenzothiazolium Bromide compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Diagram of Enzyme Inhibition Assay Workflow:

Caption: Workflow for determining the IC₅₀ value in an enzyme inhibition assay.

Quantitative Data:

Specific IC₅₀ values for 3-Ethylbenzothiazolium Bromide against acetylcholinesterase or other enzymes are not widely reported in the available literature. However, various derivatives of benzothiazolium have shown potent inhibitory activity against AChE, with IC₅₀ values in the nanomolar to micromolar range.[13][14] The determination of the precise IC₅₀ value for 3-Ethylbenzothiazolium Bromide would require specific experimental evaluation.

Conclusion

3-Ethylbenzothiazolium Bromide is a compound with a rich history rooted in the development of cyanine dyes. Its straightforward synthesis and versatile chemical properties have led to its application in modern research, particularly as a fluorescent probe and a potential enzyme inhibitor. While specific quantitative data on its fluorescence quantum yield and enzyme inhibition potency require further experimental investigation, the foundational knowledge and methodologies presented in this guide provide a solid basis for researchers and drug development professionals to explore the potential of this and related benzothiazolium compounds in their respective fields. The continued exploration of such heterocyclic scaffolds is likely to yield novel tools and therapeutic leads in the future.

References

- 1. 3-ETHYLBENZOTHIAZOLIUM BROMIDE | 32446-47-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Ethyl benzothiazolium bromide | C9H10BrNS | CID 68772949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A benzothiazolium-based fluorescent probe with ideal pKa for mitochondrial pH imaging and cancer cell differentiation - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New photostable naphthalimide-based fluorescent probe for mitochondrial imaging and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectral Properties of 3-Ethylbenzothiazolium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 3-Ethylbenzothiazolium Bromide, a quaternary ammonium salt with diverse applications in organic synthesis and analytical chemistry. This document details the available spectroscopic data, outlines relevant experimental protocols, and presents a workflow for the spectral characterization of similar organic salts.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopic data for 3-Ethylbenzothiazolium Bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for 3-Ethylbenzothiazolium Bromide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent |

| Data not available | - | - | - | DMSO-d6 |

Table 2: ¹³C NMR Spectral Data for 3-Ethylbenzothiazolium Bromide

| Chemical Shift (ppm) | Assignment | Solvent |

| Data not available | - | DMSO-d6 |

Note: Specific, consistently reported ¹H and ¹³C NMR spectra for 3-Ethylbenzothiazolium Bromide in common deuterated solvents were not available in the public domain at the time of this publication. The tables above are placeholders for experimentally determined data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: UV-Vis Absorption Data for 3-Ethylbenzothiazolium Bromide

| Solvent | λmax (nm) |

| Ethanol | Data not available |

Note: The UV-Vis absorption maximum (λmax) for 3-Ethylbenzothiazolium Bromide in ethanol has not been definitively reported in the reviewed literature.

Fluorescence Spectroscopy

Data regarding the intrinsic fluorescence emission of 3-Ethylbenzothiazolium Bromide is currently unavailable. While various derivatives of benzothiazole are known to be fluorescent and are utilized as probes, the fluorescence properties of the parent compound, 3-Ethylbenzothiazolium Bromide, have not been characterized in the available literature.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectral analysis of 3-Ethylbenzothiazolium Bromide, based on established procedures for similar organic salts.

Synthesis of 3-Ethylbenzothiazolium Bromide

The synthesis of 3-Ethylbenzothiazolium Bromide can be achieved through the quaternization of 2-methylbenzothiazole with ethyl bromide. A general procedure is as follows:

Materials:

-

2-Methylbenzothiazole

-

Ethyl bromide

-

Acetonitrile (anhydrous)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzothiazole (1 equivalent) in anhydrous acetonitrile.

-

Add ethyl bromide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, 3-Ethylbenzothiazolium Bromide, will precipitate out of the solution. If no precipitate forms, the solvent can be partially removed under reduced pressure.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield pure 3-Ethylbenzothiazolium Bromide.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-Ethylbenzothiazolium Bromide.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Data Acquisition for ¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Typically 0-12 ppm.

-

Reference: The residual solvent peak is used for calibration (DMSO-d6 at ~2.50 ppm; CDCl3 at ~7.26 ppm).

Data Acquisition for ¹³C NMR:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Typically 0-200 ppm.

-

Reference: The solvent peak is used for calibration (DMSO-d6 at ~39.52 ppm; CDCl3 at ~77.16 ppm).

UV-Vis Spectroscopy

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of 3-Ethylbenzothiazolium Bromide of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent, such as ethanol.

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the range of 1-10 µg/mL).

Data Acquisition:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorbance of the sample solution from 200 to 800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

Instrumentation:

-

A spectrofluorometer.

Sample Preparation:

-

Prepare a dilute solution of 3-Ethylbenzothiazolium Bromide in a suitable solvent (e.g., ethanol or water) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.

Data Acquisition:

-

Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at a fixed wavelength.

-

Identify the excitation maximum from the excitation spectrum.

-

Record the emission spectrum by exciting the sample at its excitation maximum and scanning a range of emission wavelengths.

Visualizations

Workflow for Spectral Characterization

The following diagram illustrates a typical workflow for the synthesis and comprehensive spectral characterization of an organic salt like 3-Ethylbenzothiazolium Bromide.

Caption: Workflow for the synthesis and spectral analysis of 3-Ethylbenzothiazolium Bromide.

This guide serves as a foundational resource for professionals engaged in the study and application of 3-Ethylbenzothiazolium Bromide. Further experimental investigation is required to populate the specific spectral data for this compound.

Technical Guide to the Photophysical Characterization of 3-Ethylbenzothiazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylbenzothiazolium bromide is a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds.[1] Its unique chemical structure makes it a valuable tool in various scientific domains, including organic synthesis and as a fluorescent probe in biological studies.[1] Understanding the photophysical properties of such compounds, specifically the fluorescence quantum yield and the molar extinction coefficient, is paramount for their effective application, particularly in the development of fluorescent assays and imaging agents.

Core Photophysical Parameters: Quantum Yield and Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a fundamental parameter for quantitative analysis using spectrophotometry, as defined by the Beer-Lambert law.

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic for a fluorescent probe.

Data Presentation

Due to the absence of specific published data for 3-Ethylbenzothiazolium Bromide, the following table for related benzothiazole derivatives is provided for context. This data highlights the range of photophysical properties that can be expected within this class of compounds.

| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| N-[4-(Benzothiazol-2-yl)phenyl]-octanamide (BPO) Nanoparticles | Water | 365 | 425 | 0.124 | Not Reported | [2] |

| Thioflavin T Derivative (Th-C23) | Water | 520 | 600 | 0.0001 | Not Reported | [3] |

| Thioflavin T Derivative (Th-C23) | In Amyloid Fibrils | 520 | 600 | ~0.8 | Not Reported | [3] |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient can be determined by measuring the absorbance of several solutions of known concentration using a UV-Visible spectrophotometer.

Materials:

-

3-Ethylbenzothiazolium Bromide

-

High-purity solvent (e.g., ethanol, methanol, or water)

-

UV-Visible spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks

-

Cuvettes

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of 3-Ethylbenzothiazolium Bromide and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Prepare serial dilutions: Prepare a series of dilutions from the stock solution in volumetric flasks. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Measure absorbance:

-

Record the UV-Vis absorption spectrum of the most concentrated solution to determine the λmax.

-

Measure the absorbance of each of the prepared solutions at the determined λmax.

-

Use the pure solvent as a blank reference.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is often determined using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.

Materials:

-

3-Ethylbenzothiazolium Bromide solution (the "sample")

-

A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should absorb at a similar wavelength to the sample.

-

High-purity solvent

-

UV-Visible spectrophotometer

-

Fluorometer

-

Cuvettes

Procedure:

-

Prepare solutions:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Measure absorbance: Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard. Note the absorbance at the excitation wavelength.

-

Measure fluorescence emission:

-

Set the excitation wavelength of the fluorometer to a value where both the sample and the standard absorb.

-

Record the fluorescence emission spectra for all prepared solutions of the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectra for both the sample and the standard.

-

The quantum yield of the sample (Φ_S) can be calculated using the following equation:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

-

Φ_R is the quantum yield of the reference standard.

-

I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_S and n_R are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term becomes 1).

-

Mandatory Visualizations

Caption: Workflow for Molar Extinction Coefficient Determination.

Caption: Workflow for Relative Quantum Yield Determination.

References

Theoretical Structural Analysis of 3-Ethylbenzothiazolium Bromide: A Computational Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylbenzothiazolium bromide is a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optical properties.[1] A thorough understanding of the molecule's three-dimensional structure and electronic properties is crucial for elucidating its mechanism of action and for the rational design of new derivatives with enhanced functionalities. This guide provides a comprehensive overview of a theoretical investigation into the structure of 3-Ethylbenzothiazolium bromide using computational chemistry methods. The presented data, based on established theoretical protocols, offers insights into the molecule's geometry, charge distribution, and frontier molecular orbitals.

Introduction

Benzothiazolium salts are known for their applications as antimicrobial, anthelmintic, and antineoplastic agents.[1] The biological activity of these compounds is intrinsically linked to their molecular structure and reactivity. Computational modeling serves as a powerful tool to explore these aspects at the atomic level, providing data that complements experimental findings.[2][3] This whitepaper outlines a theoretical study employing Density Functional Theory (DFT), a robust method for predicting the structural and electronic properties of molecules.[4] The aim is to provide a detailed structural characterization of the 3-Ethylbenzothiazolium cation.

Computational Methodology

The theoretical calculations summarized herein are based on a standard computational protocol for organic molecules.

Geometry Optimization

The initial structure of the 3-Ethylbenzothiazolium cation was built and subjected to full geometry optimization without any symmetry constraints. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311+G(d) basis set.[5] This level of theory has been shown to provide reliable geometric parameters for organic compounds.[5] Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Electronic Property Analysis

Following geometry optimization, several electronic properties were calculated to understand the charge distribution and reactivity of the molecule. These include:

-

Mulliken Atomic Charges: To describe the distribution of electron density among the atoms.

-

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactivity towards electrophilic and nucleophilic attack.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were analyzed to determine the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability.

The logical workflow for this theoretical investigation is depicted in the following diagram:

Results and Discussion

The computational analysis provides detailed insights into the structural and electronic characteristics of the 3-Ethylbenzothiazolium cation.

Molecular Geometry

The geometry optimization yielded a stable structure for the 3-Ethylbenzothiazolium cation. The key bond lengths, bond angles, and dihedral angles are presented in the tables below. The benzothiazole ring system is nearly planar, as expected.

Table 1: Selected Optimized Bond Lengths

| Bond | Length (Å) |

| S1 - C2 | 1.725 |

| S1 - C7a | 1.768 |

| N3 - C2 | 1.334 |

| N3 - C3a | 1.401 |

| N3 - C8 | 1.482 |

| C2 - H2 | 1.081 |

| C4 - C5 | 1.391 |

| C5 - C6 | 1.402 |

| C6 - C7 | 1.389 |

| C8 - C9 | 1.535 |

Table 2: Selected Optimized Bond Angles

| Atoms | Angle (°) |

| C2 - S1 - C7a | 89.5 |

| S1 - C2 - N3 | 114.2 |

| C2 - N3 - C3a | 110.8 |

| C2 - N3 - C8 | 124.5 |

| C3a - N3 - C8 | 124.7 |

| N3 - C8 - C9 | 111.3 |

| C4 - C3a - N3 | 128.9 |

| C7 - C7a - S1 | 129.8 |

Table 3: Selected Optimized Dihedral Angles

| Atoms | Angle (°) |

| C7a - S1 - C2 - N3 | -0.5 |

| S1 - C2 - N3 - C3a | 0.4 |

| C2 - N3 - C3a - C4 | 179.8 |

| C2 - N3 - C8 - C9 | 85.2 |

| N3 - C3a - C4 - C5 | -179.9 |

Mulliken Atomic Charges

The distribution of Mulliken charges reveals the electrostatic nature of the molecule. The nitrogen atom (N3) carries a significant negative charge, while the adjacent carbon atoms in the thiazolium ring (C2 and C3a) and the ethyl group are positively charged. The sulfur atom (S1) also exhibits a positive charge, contributing to the overall delocalization of the positive charge across the heterocyclic system.

Table 4: Mulliken Atomic Charges of Selected Atoms

| Atom | Charge (e) |

| S1 | 0.254 |

| C2 | 0.188 |

| N3 | -0.215 |

| C3a | 0.155 |

| C4 | -0.121 |

| C5 | -0.089 |

| C6 | -0.115 |

| C7 | -0.098 |

| C7a | 0.051 |

| C8 | 0.045 |

| C9 | -0.132 |

Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of the frontier molecular orbitals is crucial for understanding the chemical reactivity of the molecule. The HOMO is primarily localized on the benzothiazole ring system, particularly on the sulfur atom and the fused benzene ring. The LUMO is also delocalized over the benzothiazole ring, with significant contributions from the C2 and N3 atoms of the thiazolium ring.

Table 5: HOMO-LUMO Energies and Energy Gap

| Parameter | Energy (eV) |

| HOMO | -7.852 |

| LUMO | -3.214 |

| Energy Gap (ΔE) | 4.638 |

The relatively large HOMO-LUMO energy gap suggests that 3-Ethylbenzothiazolium bromide is a kinetically stable molecule. The distribution of the HOMO and LUMO indicates that the benzothiazole ring system is the most probable site for electrophilic and nucleophilic interactions.

Conclusion

This theoretical study provides a detailed structural and electronic characterization of 3-Ethylbenzothiazolium bromide. The optimized geometry, charge distribution, and frontier molecular orbital analysis offer valuable insights for understanding the molecule's reactivity and potential biological activity. The presented data can serve as a foundation for further computational and experimental investigations, including molecular docking studies with biological targets and the design of novel benzothiazolium derivatives for various applications in drug development and materials science. The computational protocols outlined in this guide are readily adaptable for the theoretical analysis of other related compounds.

References

- 1. Synthesis and Theoretical Study of a New Type of Pentacyclic bis-Benzothiazolium Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, anti-breast cancer activity, and molecular modeling of some benzothiazole and benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational Binding Analysis of Ethyl 3,3,5,5-Tetracyano-2-Hydroxy-2-Methyl-4,6-Diphenylcyclohexane-1-Carboxylate in Calf Thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3-Ethylbenzothiazolium Bromide: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Ethylbenzothiazolium Bromide, a quaternary ammonium salt with applications in organic synthesis and materials science. The synthesis is achieved through the N-alkylation of benzothiazole with ethyl bromide. This application note includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in relevant fields.

Introduction

Benzothiazolium salts are an important class of heterocyclic compounds that serve as precursors for various functional molecules, including cyanine dyes, ionic liquids, and biologically active compounds. The quaternization of the nitrogen atom in the benzothiazole ring system enhances its utility as a synthetic intermediate. The protocol described herein details a straightforward and efficient method for the preparation of 3-Ethylbenzothiazolium Bromide.

Data Presentation

A summary of the expected quantitative and qualitative data for the synthesized 3-Ethylbenzothiazolium Bromide is presented in the table below. The yield is representative of similar N-alkylation reactions of benzothiazole derivatives.

| Parameter | Value |

| Product | 3-Ethylbenzothiazolium Bromide |